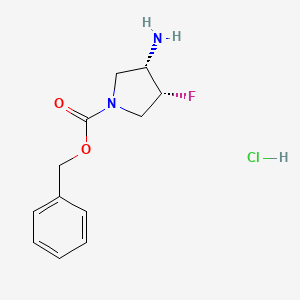
Dbco-(CH2)2-NH-peg4-CH2CH2N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is a compound that combines dibenzocyclooctyne (DBCO) with polyethylene glycol (PEG) and azide functional groups. This compound is particularly useful in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The DBCO group is known for its high reactivity with azides, facilitating strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a type of “click chemistry.”
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-(CH2)2-NH-peg4-CH2CH2N3 typically involves the following steps:
Synthesis of DBCO-NH-PEG4-CH2CH2NH2: This intermediate is prepared by reacting DBCO with a PEG4 linker that has an amine group at one end.
Introduction of Azide Group: The amine group of DBCO-NH-PEG4-CH2CH2NH2 is then reacted with a compound containing an azide group, such as azidoacetic acid, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dbco-(CH2)2-NH-peg4-CH2CH2N3 primarily undergoes the following types of reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most significant reaction, where the DBCO group reacts with azides to form stable triazole linkages.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with various electrophiles, such as carboxyl groups or activated esters.
Common Reagents and Conditions
SPAAC Reactions: These reactions are typically carried out in aqueous or organic solvents at room temperature, without the need for copper catalysts, making them biocompatible.
Substitution Reactions: These reactions often require the presence of coupling agents like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.
Major Products
Triazole Derivatives: Formed from SPAAC reactions with azides.
Amide or Ester Derivatives: Formed from substitution reactions with carboxyl or ester groups.
Scientific Research Applications
Dbco-(CH2)2-NH-peg4-CH2CH2N3 has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for Dbco-(CH2)2-NH-peg4-CH2CH2N3 involves the SPAAC reaction. The DBCO group undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for metal catalysts . The PEG linker provides solubility and flexibility, reducing non-specific interactions and enhancing biocompatibility .
Comparison with Similar Compounds
Similar Compounds
Dbco-peg4-NH2: Similar structure but lacks the azide group, limiting its use in SPAAC reactions.
Dbco-peg4-COOH: Contains a carboxyl group instead of an amine, used for different types of conjugation reactions.
Uniqueness
Dbco-(CH2)2-NH-peg4-CH2CH2N3 is unique due to its combination of DBCO, PEG, and azide groups, making it highly versatile for bioorthogonal chemistry. Its ability to undergo SPAAC reactions without metal catalysts and its biocompatibility make it particularly valuable for in vivo applications .
Properties
Molecular Formula |
C29H35N5O6 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H35N5O6/c30-33-32-14-16-38-18-20-40-22-21-39-19-17-37-15-12-28(35)31-13-11-29(36)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34/h1-8H,11-23H2,(H,31,35) |
InChI Key |
VWRJOHWKUORMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)





